molecular formula C9H19NO B14487707 N-Hydroxy-N,6-dimethylhept-5-en-2-amine CAS No. 65783-48-4

N-Hydroxy-N,6-dimethylhept-5-en-2-amine

Katalognummer: B14487707
CAS-Nummer: 65783-48-4
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: JHWIAKMMCSYKDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N,6-dimethylhept-5-en-2-amine is an organic compound with the molecular formula C9H19NO This compound is characterized by the presence of a hydroxy group and a secondary amine group attached to a heptene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N,6-dimethylhept-5-en-2-amine typically involves the reaction of 6,6-dimethylhept-1-en-4-yn-3-ol with appropriate reagents. One common method includes the treatment of 6,6-dimethylhept-1-en-4-yn-3-ol with phosphorus tribromide in hydrobromic acid to yield a mixture of Z and E isomers of 1-bromo-6,6-dimethylhept-2-en-4-yne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar organic synthesis protocols involving the use of specific reagents and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N,6-dimethylhept-5-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N,6-dimethylhept-5-en-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Hydroxy-N,6-dimethylhept-5-en-2-amine involves its interaction with specific molecular targets. The hydroxy group and the amine group can form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the activation or inhibition of specific biochemical pathways, influencing cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hydroxy-N,6-dimethylhept-5-en-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxy and amine groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

65783-48-4

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

N-methyl-N-(6-methylhept-5-en-2-yl)hydroxylamine

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,5,7H2,1-4H3

InChI-Schlüssel

JHWIAKMMCSYKDH-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)C)N(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.